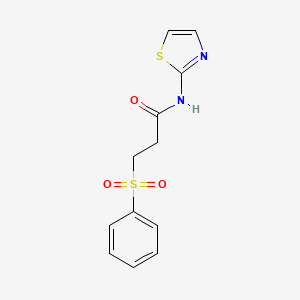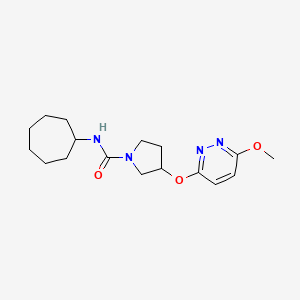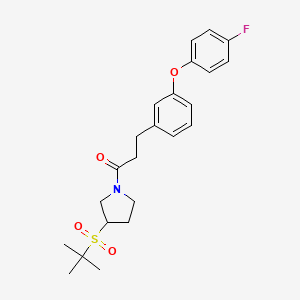![molecular formula C14H22N4O3S B2486297 Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate CAS No. 1223879-85-3](/img/structure/B2486297.png)
Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole and piperidine derivatives often involves the reaction of suitable precursors under controlled conditions. For example, ethyl 2-aminobenzo[d]thiazole-6-carboxylate can be reacted with piperidine using copper(II) bromide, leading to various substituted compounds, demonstrating the versatility of reactions involving thiazole and piperidine units (Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure Analysis
The molecular structure of compounds containing thiazole and piperidine units is often elucidated using spectroscopic methods such as NMR and IR. For instance, the structure of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was characterized by IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis, highlighting the detailed structural analysis that such compounds undergo (Idhayadhulla, Surendra Kumar, & Nasser, 2010).
Chemical Reactions and Properties
The chemical reactivity of ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate and related compounds can be diverse. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted thiazolopyridine derivatives demonstrate the potential for generating a wide range of chemical entities from similar precursors, which can be used for further synthetic modifications (Albreht, Uršič, Svete, & Stanovnik, 2009).
Physical Properties Analysis
The physical properties of such compounds, including their optical properties, can be significant for their applications. The photoluminescence spectra of synthesized compounds can provide insights into their optical properties, as seen in the study by Shafi et al. (2021), indicating potential applications in materials science.
Chemical Properties Analysis
The chemical properties, such as antibacterial and antifungal activities, of compounds synthesized from thiazole and piperidine derivatives, are of interest. For instance, compounds have been found to possess good antibacterial and antifungal activities, demonstrating the biological relevance of these chemical entities (Shafi, Rajesh, & Senthilkumar, 2021).
Applications De Recherche Scientifique
Synthesis and Biological Properties
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was transformed into ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, and subsequently into 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid. This compound, related to Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate, showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Antituberculosis Activity
A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Properties
Another related compound, Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrated good to moderate antimicrobial activity against various microorganisms. This study emphasizes the antimicrobial potential of these types of compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antihypoglycemic Agents
Compounds such as ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate were found to be potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ. These findings indicate the potential of such compounds in treating hyperglycemia and related metabolic disorders (Song et al., 2011).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the target compound, and their evaluation as anticancer agents have been reported. These compounds showed strong anticancer properties relative to doxorubicin, a known anticancer drug, indicating their potential in cancer therapy (Rehman et al., 2018).
Propriétés
IUPAC Name |
ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-16-12(19)10-11(15)17-14(22-10)18-7-5-9(6-8-18)13(20)21-4-2/h9H,3-8,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRUECXNLNGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=C(S1)N2CCC(CC2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)


![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2486223.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)


![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)